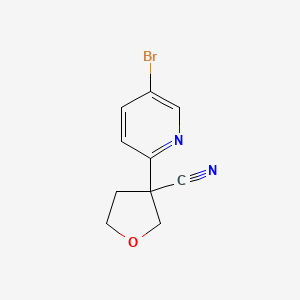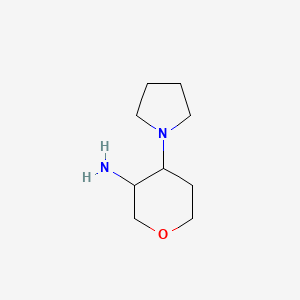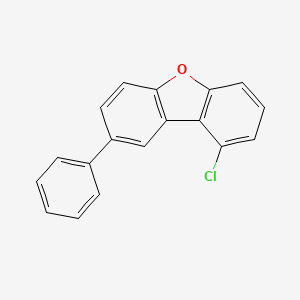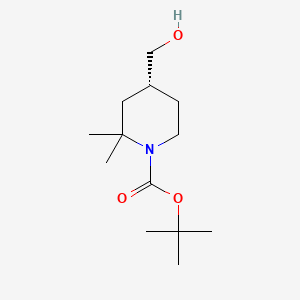
3-(5-Bromopyridin-2-YL)tetrahydrofuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-2-pyridinyl)tetrahydro-3-Furancarbonitrile is an organic compound that features a brominated pyridine ring fused with a tetrahydrofuran ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-pyridinyl)tetrahydro-3-Furancarbonitrile typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-2-pyridine.
Formation of Tetrahydrofuran Ring: The brominated pyridine is then subjected to a cyclization reaction with a suitable diol or dihalide to form the tetrahydrofuran ring.
Introduction of Nitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-2-pyridinyl)tetrahydro-3-Furancarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Typical conditions involve heating in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thioethers, or ethers.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can yield primary amines or alcohols.
Scientific Research Applications
3-(5-bromo-2-pyridinyl)tetrahydro-3-Furancarbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-pyridinyl)tetrahydro-3-Furancarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(5-chloro-2-pyridinyl)tetrahydro-3-Furancarbonitrile: Similar structure but with a chlorine atom instead of bromine.
3-(5-fluoro-2-pyridinyl)tetrahydro-3-Furancarbonitrile: Similar structure but with a fluorine atom instead of bromine.
3-(5-iodo-2-pyridinyl)tetrahydro-3-Furancarbonitrile: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(5-bromo-2-pyridinyl)tetrahydro-3-Furancarbonitrile imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
3-(5-bromopyridin-2-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C10H9BrN2O/c11-8-1-2-9(13-5-8)10(6-12)3-4-14-7-10/h1-2,5H,3-4,7H2 |
InChI Key |
JZCHESNEEFCXJD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C#N)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13914233.png)

![6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914238.png)


![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13914254.png)
![6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13914260.png)
![N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13914267.png)
![(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;bis(4-methylbenzenesulfonic acid)](/img/structure/B13914271.png)


![4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13914298.png)
